molecular formula C19H25N3O5S2 B3298605 4-methoxy-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzene-1-sulfonamide CAS No. 897622-26-3

4-methoxy-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzene-1-sulfonamide

Cat. No.: B3298605
CAS No.: 897622-26-3
M. Wt: 439.6 g/mol
InChI Key: BNIYSHSQVADRTL-UHFFFAOYSA-N
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Description

4-Methoxy-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzene-1-sulfonamide is a sulfonamide derivative featuring a methoxy-substituted benzene ring linked to a sulfonylethyl-piperazine moiety. Below, we compare its physicochemical and biological properties with structurally related analogs.

Properties

IUPAC Name

4-methoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O5S2/c1-27-18-7-9-19(10-8-18)29(25,26)20-11-16-28(23,24)22-14-12-21(13-15-22)17-5-3-2-4-6-17/h2-10,20H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNIYSHSQVADRTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the phenylpiperazine moiety: This step involves the reaction of phenylhydrazine with ethylene oxide to form 1-phenylpiperazine.

    Introduction of the sulfonyl group: The phenylpiperazine is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.

    Coupling with the methoxybenzene derivative: The final step involves coupling the sulfonylated phenylpiperazine with a methoxybenzene derivative under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the sulfonyl group can produce a sulfide derivative.

Scientific Research Applications

4-methoxy-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Studies: It is used in research to understand its interactions with biological macromolecules and its effects on cellular pathways.

    Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mechanism of action of 4-methoxy-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The sulfonamide group can also interact with enzyme active sites, inhibiting their function. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparative analysis of molecular weight, substituents, and topological polar surface area (TPSA) highlights key differences:

Compound Name Molecular Weight Key Substituents TPSA Key Implications
Target Compound ~450 (estimated) 4-methoxy, phenylpiperazine-sulfonylethyl ~94 Balanced solubility, CNS target potential
N-(4-Methylphenyl)-4-methylsulfanyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide 495.7 4-methylsulfanyl, oxo group 94.6 Increased lipophilicity, metabolic stability
4-Methoxy-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide 389.49 Methoxy, thiazole-pyridine ~100 Lower MW, heterocyclic binding divergence
4-Chloro-N-[2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide 547.73 4-chloro, chlorophenyl-sulfonyl ~94 Enhanced stability, reduced solubility
  • Target vs. Compound : The methylsulfanyl and oxo groups in the latter increase molecular weight by ~45 Da, likely enhancing lipophilicity and metabolic resistance but reducing aqueous solubility .
  • Target vs.
  • Target vs. Compound : Chlorine substituents introduce electron-withdrawing effects, improving oxidative stability but lowering solubility due to reduced polarity .
Pharmacophore Diversity
  • The phenylpiperazine group in the target compound is critical for CNS activity, as seen in analogs like aripiprazole. In contrast, thiazole-pyridine systems () may shift activity toward kinase or antimicrobial targets .
  • Stereochemical Influence : Compounds like (S)-N-((4-methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide () demonstrate that bulky substituents (e.g., naphthalene) and high stereochemical purity (99% ee) can drastically alter receptor binding kinetics .

Biological Activity

4-Methoxy-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound contains a methoxy group, sulfonamide linkage, and a phenylpiperazine moiety, which contribute to its biological activity, particularly in modulating neurotransmitter systems and inhibiting specific enzymes.

Structural Characteristics

The structure of 4-methoxy-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzene-1-sulfonamide can be detailed as follows:

  • Methoxy Group : Enhances lipophilicity and bioavailability.
  • Sulfonamide Group : Known for its role in enzyme inhibition and interaction with biological macromolecules.
  • Phenylpiperazine Moiety : Influences the compound's interaction with neurotransmitter receptors, particularly serotonin and dopamine receptors.

Biological Activity Overview

The biological activity of this compound primarily revolves around its interactions with neurotransmitter systems and enzyme inhibition. Research indicates several key activities:

  • Neurotransmitter Modulation :
    • The phenylpiperazine component suggests potential interactions with serotonin receptors, which may influence mood and cognitive functions.
    • Studies have shown that compounds with similar structures can act as agonists or antagonists at various receptor sites, thus modulating neurotransmission.
  • Enzyme Inhibition :
    • The sulfonamide group is known to inhibit enzymes such as carbonic anhydrase and certain proteases, which may contribute to its therapeutic effects in conditions requiring enzyme modulation.
    • Preliminary findings indicate that 4-methoxy-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzene-1-sulfonamide may exhibit mixed-type inhibition of acetylcholinesterase (AChE), enhancing cholinergic neurotransmission.

Research Findings and Case Studies

Recent studies have explored the pharmacological profile of this compound, focusing on its efficacy in various biological assays:

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionImplications
Neurotransmitter ModulationInteraction with serotonin/dopamine receptorsPotential antidepressant/anxiolytic effects
Enzyme InhibitionAChE inhibitionPossible treatment for Alzheimer’s disease
Antimicrobial PropertiesInhibition of bacterial growthPotential use as an antibiotic

Case Study: Neuropharmacological Effects

In a recent study evaluating the neuropharmacological effects of compounds similar to 4-methoxy-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzene-1-sulfonamide, researchers observed significant improvements in cognitive function in animal models treated with AChE inhibitors. The study highlighted the importance of the phenylpiperazine moiety in enhancing receptor affinity and selectivity, suggesting that modifications to this structure could lead to more potent derivatives.

Comparative Analysis

To better understand the unique properties of 4-methoxy-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzene-1-sulfonamide, it is useful to compare it with structurally similar compounds:

Table 2: Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
DonepezilPiperidine coreAChE inhibitor, used in Alzheimer's
RivastigmineCarbamate structureAChE inhibitor, also for Alzheimer's
GalantamineAlkaloid structureEnhances cholinergic function via AChE inhibition

Q & A

Q. Optimization Strategies :

  • Use anhydrous solvents (DMF, acetonitrile) to minimize hydrolysis.
  • Employ catalysts like triethylamine to enhance reaction efficiency .
  • Monitor reaction progress via TLC and adjust stoichiometry to suppress side products .

How can advanced spectroscopic and crystallographic techniques validate the compound’s structure?

Basic Research Question
Structural confirmation requires a combination of methods:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the presence of methoxy (-OCH₃), sulfonyl (-SO₂-), and piperazine protons .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ ion) .
  • X-ray Crystallography : Single-crystal diffraction (using SHELX or WinGX) to resolve 3D geometry and confirm sulfonamide bond angles .

Q. Example Crystallographic Parameters :

ParameterValue (Typical Range)
Space GroupP2₁/c
Bond Length (S–N)1.62–1.65 Å
Torsion Angles120–130° (piperazine)

What methodologies are recommended for assessing solubility and formulation stability?

Basic Research Question

  • Solubility Profiling : Use shake-flask method in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol) .
  • Stability Studies : Accelerated degradation tests (40°C/75% RH) with HPLC monitoring to track hydrolysis/oxidation .
  • Formulation Screening : Micellar solubilization with surfactants (e.g., Tween-80) or cyclodextrin inclusion complexes .

Q. Key Challenges :

  • Low aqueous solubility due to hydrophobic aryl/piperazine groups.
  • Sensitivity to moisture (hydrolysis of sulfonamide bond) .

How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

Advanced Research Question
SAR strategies include:

  • Functional Group Modifications :
    • Replace methoxy with electron-withdrawing groups (e.g., -F) to enhance receptor binding .
    • Introduce trifluoromethyl (-CF₃) to improve lipophilicity and blood-brain barrier penetration .
  • Biological Assays : Test derivatives against acetylcholinesterase (AChE) or kinase targets (IC₅₀ determination) .

Q. Example SAR Findings :

DerivativeAChE IC₅₀ (nM)
Parent Compound120
-CF₃ Analog45
-F-Substituted85

What mechanisms underlie the compound’s enzyme inhibition (e.g., acetylcholinesterase)?

Advanced Research Question
The compound inhibits AChE via:

  • Active Site Binding : Sulfonamide group interacts with catalytic serine (hydrogen bonding) .
  • Piperazine Motif : Stabilizes binding via hydrophobic interactions with peripheral anionic site .
  • Kinetic Analysis : Use Lineweaver-Burk plots to identify competitive/non-competitive inhibition .

Q. Experimental Design :

  • Molecular docking (AutoDock Vina) to predict binding poses .
  • Surface plasmon resonance (SPR) for real-time binding affinity measurement .

How can contradictory crystallographic data from different synthetic batches be resolved?

Advanced Research Question
Conflicting data may arise from:

  • Polymorphism : Different crystal packing (e.g., orthorhombic vs. monoclinic forms) .
  • Solvent Effects : Residual solvent molecules (e.g., DMSO) altering unit cell parameters .

Q. Resolution Strategies :

  • Repeat crystallization in controlled conditions (e.g., slow evaporation).
  • Use SHELXL refinement with TWIN commands to model disordered regions .

What computational approaches are effective for predicting binding modes with neurological targets?

Advanced Research Question

  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (GROMACS) to assess stability .
  • Free Energy Calculations : MM-PBSA to quantify binding energy contributions .
  • Pharmacophore Modeling : Identify critical features (e.g., sulfonamide, piperazine) for activity .

Case Study : Docking with AChE (PDB ID 4EY7) revealed a binding score of -9.2 kcal/mol .

How can oxidation/reduction reactions be utilized to synthesize bioactive derivatives?

Advanced Research Question

  • Oxidation : Convert sulfonyl group to sulfone using H₂O₂, enhancing electrophilicity for nucleophilic attack .
  • Reduction : Use NaBH₄ to reduce carbonyl groups, generating alcohol intermediates for further functionalization .

Q. Example Reaction Pathway :

Oxidize sulfonamide to sulfone.

React with thiol-containing biomolecules (e.g., glutathione) for prodrug design .

What strategies mitigate polymorphism issues during crystallization?

Advanced Research Question

  • Additive Screening : Use polymers (PEG) or co-solvents to control nucleation .
  • Temperature Gradients : Slow cooling (0.1°C/min) to favor thermodynamically stable forms .
  • Synchrotron Radiation : High-resolution diffraction to detect minor polymorphic impurities .

How should analytical methods be validated for quantifying the compound in biological matrices?

Advanced Research Question

  • HPLC Validation : Assess linearity (R² > 0.99), LOD (0.1 µg/mL), and recovery (>90%) .
  • Mass Spectrometry : Use isotopically labeled internal standards (e.g., ¹³C-methoxy analog) for precision .

Q. Example Validation Parameters :

ParameterAcceptable Criteria
Precision (RSD%)<5%
Accuracy85–115%
Matrix Effect±20%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methoxy-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
4-methoxy-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzene-1-sulfonamide

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